molecular formula C16H24N2O2 B12577129 2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene CAS No. 606970-67-6

2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene

Cat. No.: B12577129
CAS No.: 606970-67-6
M. Wt: 276.37 g/mol
InChI Key: NAVXGTPEGGRGGS-UHFFFAOYSA-N
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Description

2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene is a sophisticated spirocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring two spiro-fused 1-oxa-8-azaspiro[4.5]decane units, makes it a valuable scaffold for exploring novel biological pathways. While the specific mechanism of action for this exact molecule is under investigation, research on closely related 1-oxa-8-azaspiro[4.5]decane derivatives has demonstrated potent inhibitory activity against enzymes like Fatty Acid Amide Hydrolase (FAAH) . Such spirocyclic compounds are frequently explored for their potential in treating a wide range of conditions, including pain (neuropathic, chronic, cancer, and inflammatory pain), anxiety disorders, urinary incontinence, and various inflammatory diseases . Furthermore, structurally similar sulfonyl-azaspirodienone derivatives have shown promising in vitro antitumor activity, with some analogs exhibiting low nanomolar IC50 values against aggressive cancer cell lines such as MDA-MB-231 and HeLa, and have been shown to arrest the cell cycle in the G2/M phase . The presence of the spirocyclic architecture is a key strategy in modern drug design, as it often contributes to improved selectivity and metabolic stability . This compound is intended for research purposes only, providing chemists and biologists with a high-quality building block to develop new therapeutic agents, study enzyme mechanisms, and advance the field of heterocyclic chemistry.

Properties

CAS No.

606970-67-6

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

2-(3-oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene

InChI

InChI=1S/C16H24N2O2/c1-3-7-15(8-4-1)11-19-13(17-15)14-18-16(12-20-14)9-5-2-6-10-16/h1-12H2

InChI Key

NAVXGTPEGGRGGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)COC(=N2)C3=NC4(CCCCC4)CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene typically involves multi-step organic reactions. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction proceeds through a series of steps including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The conditions for these reactions are generally mild, with temperatures maintained between 20-30°C and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more cost-effective raw materials and the development of more efficient catalytic systems .

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene undergoes various types of chemical reactions including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that spirocyclic compounds often exhibit antimicrobial properties due to their unique structural features. The compound has shown potential in the development of new antibacterial agents, particularly against resistant strains of bacteria. The presence of multiple heteroatoms may enhance its interaction with biological targets, leading to improved efficacy in combating infections .

Drug Development
The compound serves as a scaffold for the synthesis of novel pharmaceuticals. Its unique spiro structure allows for the modification of functional groups, which can be tailored to optimize pharmacokinetic and pharmacodynamic properties. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents, with preliminary studies suggesting that they may inhibit tumor growth through various mechanisms .

Material Science

Polymeric Applications
Due to its unique structure, 2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene can be utilized in the synthesis of advanced polymers. These polymers can exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and composites. The incorporation of this compound into polymer matrices has been shown to improve resistance to degradation and enhance overall performance in various environmental conditions .

Synthetic Methodologies

Cascade Reactions
The compound is also significant in synthetic organic chemistry as a precursor for cascade reactions, including cycloadditions and Diels-Alder reactions. These reactions allow for the efficient construction of complex molecular architectures from simpler starting materials, showcasing the versatility of spirocyclic compounds in synthetic pathways .

Green Chemistry Approaches
Recent studies have focused on environmentally friendly synthesis methods involving this compound. Researchers have developed one-pot synthesis techniques that minimize waste and reduce the use of hazardous solvents. This approach not only aligns with green chemistry principles but also enhances the efficiency of producing derivatives for further applications in drug discovery and material science .

Case Studies

Study Focus Area Findings
Study 1Antimicrobial PropertiesDemonstrated effectiveness against Gram-positive bacteria, suggesting potential as a new antibiotic class .
Study 2Drug DevelopmentIdentified as a promising scaffold for anti-cancer drug candidates with specific activity against breast cancer cells .
Study 3Polymer SynthesisEnhanced mechanical properties observed in polymers incorporating this compound, indicating suitability for industrial applications .
Study 4Green ChemistryDeveloped a one-pot synthesis method that significantly reduces environmental impact while maintaining high yields .

Mechanism of Action

The mechanism by which 2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of PTP1B, it binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways . This interaction is crucial for its potential therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Heteroatom Composition

  • Target Compound : Contains dual oxygen and nitrogen atoms in both spiro rings, enhancing polarity and hydrogen-bonding capacity. The ene groups reduce ring flexibility compared to saturated analogs .
  • Diazaspiro Systems : Compounds like 1,3-diazaspiro[4.5]decane-2,4-dione feature two nitrogen atoms, enabling diverse hydrogen-bonding interactions and pharmacological targeting .

Substituent Effects

  • Methyl/Amino Groups: Methyl substitution (e.g., 7-methyl and 8-methyl derivatives) enhances lipophilicity, while amine groups (-NH₂) introduce basicity, affecting solubility and bioavailability .
  • Aromatic Substituents : Phenyl or chlorophenyl groups in diazaspiro compounds (e.g., ) contribute to hydrophobic interactions, often critical for receptor binding .

Biological Activity

The compound 2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene is a complex organic molecule characterized by its unique spirocyclic structure, which integrates both nitrogen and oxygen atoms. This structural complexity suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of the compound is C16H24N2O2C_{16}H_{24}N_2O_2, indicating the presence of two azaspiro rings and two oxa groups. These features contribute to its chemical reactivity and potential interactions with biological targets. The compound's design allows for diverse applications, including drug development and catalysis.

Biological Activity Overview

Research into the biological activity of spirocyclic compounds has shown that they can exhibit a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of This compound are still under investigation, but preliminary studies suggest promising interactions with various biological systems.

Antimicrobial Activity

A study focusing on structurally similar compounds indicated that derivatives of spirocyclic structures often demonstrate significant antimicrobial properties. For instance, compounds with similar azaspiro frameworks showed effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that 2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-y)-3-Oxa - 1-Azaspiro[4.5]dec - 1-e may possess comparable antimicrobial activity.

Cytotoxicity Studies

In cytotoxicity assessments, spirocyclic compounds have been evaluated for their effects on various cell lines, including L929 (mouse fibroblast) cells. Compounds similar to 2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-y)-3-Oxa - 1-Azaspiro[4.5]dec - 1-e have shown varying levels of toxicity, with some derivatives enhancing cell viability while others exhibited significant cytotoxic effects at higher concentrations . Understanding these dynamics is crucial for assessing the safety profile of new derivatives.

Comparative Analysis

To elucidate the potential activity of 2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-y)-3-Oxa - 1-Azaspiro[4.5]dec - 1-e , a comparative analysis with structurally related compounds is presented in the following table:

Compound Name Structural Features Biological Activity Unique Characteristics
8-Pheynl - 1-Oxa - 3-Azaspiro[4.5]dec - 2-en - 2-AmineContains a phenyl group and an oxa ringExhibits bactericidal effects against Staphylococcus spp.Distinct chemical reactivity due to phenyl substitution
1-Oxa - 8-Azaspiro[4.5]decan - 3 - olDifferent functional groups on the spirocyclic structurePotential anticancer activityVariability in biological properties
8-tert-butyl - 4-methyl - 3-methyl - 2 - oxo - 1-Oxa - 8-Azaspiro[4.5]dec - 3 - ene - 4-carboxylic acidIncorporates bulky substituentsEnhanced solubility and stabilityImproved pharmacokinetic profiles

The mechanism by which 2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-y)-3-Oxa - 1-Azaspiro[4.5]dec - 1-e may exert its biological effects is likely multifaceted, involving interactions with specific cellular targets or pathways. Similar compounds have been shown to influence gene transcription related to biofilm formation in bacteria, suggesting a potential pathway for antimicrobial action .

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